2-(2-Methoxybenzylamino)nicotinic acid
Overview
Description
“2-(2-Methoxybenzylamino)nicotinic acid” is a chemical compound with the CAS Number: 1019372-81-6 . It has a molecular weight of 258.28 and its IUPAC name is 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of “this compound” involves heating 2-chloronicotinic acid and 2-methoxybenzylamine at 140°C for 4 hours . After cooling to room temperature, a 10% aqueous solution of sodium hydroxide is added to the reaction mixture . The resulting mixture is washed with chloroform . Concentrated hydrochloric acid is added to the aqueous phase to adjust the pH to 6 to 7, and a solid precipitates from this is separated by filtration and dried .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H14N2O3/c1-19-12-7-3-2-5-10 (12)9-16-13-11 (14 (17)18)6-4-8-15-13/h2-8H,9H2,1H3, (H,15,16) (H,17,18) .
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . and should be stored at room temperature .
Scientific Research Applications
Receptor Interaction Profiles
A study characterized the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) and their interactions with monoamine receptors, revealing insights into their pharmacological properties. This research contributes to understanding the molecular mechanisms underlying the effects of derivatives related to 2-(2-Methoxybenzylamino)nicotinic acid, potentially predicting hallucinogenic effects and interactions with serotonergic and adrenergic receptors (Rickli et al., 2015).
Herbicidal Activity
Nicotinic acid derivatives have been explored for their herbicidal activity. A study synthesized and assessed the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, showing significant efficacy against certain plant species. This application demonstrates the potential of nicotinic acid derivatives in agricultural sciences and herbicide development (Yu et al., 2021).
Antineoplastic Activities
Research on 6-substituted nicotinamides, including derivatives of nicotinic acid, highlighted their synthesis and preliminary antineoplastic activities against certain cancers. This area of application is crucial for developing new cancer treatments and understanding the molecular basis of their therapeutic effects (Ross, 1967).
Receptors for Nicotinic Acid
The identification of receptors for nicotinic acid, such as PUMA-G and HM74, in adipose tissue elucidates the molecular mechanisms by which nicotinic acid and its derivatives exert their effects. This research is fundamental to drug development, offering insights into designing drugs that modulate these receptors for therapeutic purposes (Tunaru et al., 2003).
Material Science Applications
In the realm of materials science, derivatives of nicotinic acid have been utilized in the synthesis and characterization of corrosion inhibitors and polymers. For instance, bis-Schiff bases of isatin, which include methoxybenzylamino components, have been studied for their corrosion inhibition effects on mild steel, demonstrating the versatility of nicotinic acid derivatives in applications beyond biology and pharmacology (Ansari & Quraishi, 2014).
Mechanism of Action
While the specific mechanism of action for “2-(2-Methoxybenzylamino)nicotinic acid” is not available, nicotinic acid, a related compound, has been studied extensively. Nicotinic acid induces a profound change in the plasma levels of various lipids and lipoproteins . It increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes, key cytokines involved in atherosclerosis .
Safety and Hazards
The safety data sheet for “2-(2-Methoxybenzylamino)nicotinic acid” indicates that it causes serious eye irritation and is harmful to aquatic life . It is recommended to avoid release to the environment, wear eye protection/face protection, and dispose of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-7-3-2-5-10(12)9-16-13-11(14(17)18)6-4-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBIKEMLXMUIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649738 | |
Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1019372-81-6 | |
Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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